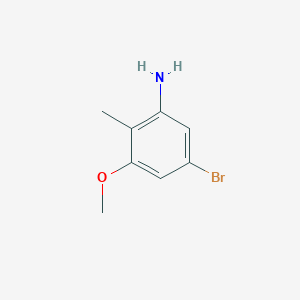

5-Bromo-3-methoxy-2-methylaniline

描述

属性

IUPAC Name |

5-bromo-3-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQIETQHZSHSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287029 | |

| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-45-6 | |

| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxy-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 5 Bromo 3 Methoxy 2 Methylaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The aniline moiety, with its powerful electron-donating amino group, strongly influences the regioselectivity of electrophilic aromatic substitution reactions.

The amino group is a potent activating group and a strong ortho, para-director. The methoxy (B1213986) group, also an ortho, para-director, further enhances the electron density of the ring through resonance. The methyl group provides weak activation via an inductive effect. In 5-Bromo-3-methoxy-2-methylaniline, the positions ortho and para to the strongly activating amino group are key sites for electrophilic attack.

The directing effects of the substituents on the aromatic ring of this compound are summarized in the table below. The positions are numbered relative to the amino group at position 1.

| Position | Substituent | Directing Effect |

| 2 | -CH₃ | Ortho, Para-directing (weak activator) |

| 3 | -OCH₃ | Ortho, Para-directing (strong activator) |

| 5 | -Br | Ortho, Para-directing (deactivator) |

Considering the combined influence of these groups, the positions most susceptible to electrophilic attack are C4 and C6, which are ortho and para to the strongly activating amino group and also influenced by the other substituents. The steric hindrance from the ortho-methyl group may influence the regioselectivity, potentially favoring substitution at the less hindered C6 position.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 5-position of the aniline ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions. Such reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, which are absent in this molecule. However, under forcing conditions or through the use of metal catalysis, nucleophilic displacement of the bromine can be achieved. For instance, aniline derivatives can undergo diazotization followed by Sandmeyer-type reactions to replace the amino group, but direct nucleophilic substitution of the bromine is less common without activation. wikipedia.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom on this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. lmaleidykla.lt this compound can be effectively coupled with a variety of aryl and vinyl boronic acids or their esters to generate more complex molecular architectures.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively reported, the general conditions for such transformations involving bromoanilines are well-established. A typical reaction would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water.

Below is a table illustrating the potential scope of the Suzuki-Miyaura reaction with this compound, based on known reactivity patterns of similar substrates.

| Coupling Partner (Boronic Acid/Ester) | Potential Product |

| Phenylboronic acid | 5-Phenyl-3-methoxy-2-methylaniline |

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-3-methoxy-2-methylaniline |

| 3-Pyridinylboronic acid | 5-(3-Pyridinyl)-3-methoxy-2-methylaniline |

| Vinylboronic acid pinacol ester | 5-Vinyl-3-methoxy-2-methylaniline |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for the synthesis of a wide range of substituted anilines and other nitrogen-containing aromatic compounds. This compound can serve as the aryl halide component in this reaction, coupling with various primary and secondary amines.

The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination and is highly substrate-dependent. Commonly used catalysts include palladium complexes with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos, in combination with a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

The following table outlines potential Buchwald-Hartwig amination reactions of this compound with different amine coupling partners, based on established methodologies.

| Amine Coupling Partner | Potential Product |

| Aniline | N-(3-Methoxy-2-methyl-5-phenyl)aniline |

| Morpholine | 4-(3-Methoxy-2-methyl-5-phenyl)morpholine |

| Benzylamine | N-Benzyl-3-methoxy-2-methyl-5-phenylamine |

| Pyrrolidine | 1-(3-Methoxy-2-methyl-5-phenyl)pyrrolidine |

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the more common Suzuki, Heck, and Sonogashira reactions, the bromine substituent of this compound serves as a versatile handle for other significant transition metal-catalyzed transformations. A key example is the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides. wikipedia.org

The reaction mechanism typically involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. libretexts.org Given the structure of this compound, it can serve as the aryl bromide component, reacting with a variety of primary and secondary amines to yield more complex diaryl- or alkylarylamines. The efficiency of these couplings can be influenced by the steric hindrance from the ortho-methyl group and the electronic effects of the methoxy and amino substituents.

While specific studies on this compound are not extensively documented in this context, the general applicability of the Buchwald-Hartwig amination to a wide range of aryl bromides, including those with electron-donating groups and ortho-substituents, suggests its utility for derivatizing this compound. nih.gov The reaction conditions are typically mild and tolerant of various functional groups. libretexts.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Ar-Br | R-NH2 | Pd(OAc)2 | BINAP | NaOt-Bu | Toluene | Typically >70% |

| Ar-Br | R2NH | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | Typically >65% |

| Heteroaryl-Br | R-NH2 | Pd(OAc)2 | DavePhos | K3PO4 | Toluene/H2O | Varies |

Functional Group Transformations of the Amine and Methoxy Groups

The aniline and methoxy functionalities on the this compound ring offer additional sites for chemical modification, allowing for the synthesis of a diverse array of derivatives.

Acylation and Sulfonylation of the Amine

The primary amino group of this compound readily undergoes acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis, often used to protect the amine, modify its electronic properties, or introduce new functionalities.

Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) converts the aniline to the corresponding acetanilide derivative. This reaction is typically high-yielding and proceeds under mild conditions. The resulting amide is significantly less basic and less nucleophilic than the starting aniline. This transformation is also a common strategy to control reactivity in subsequent electrophilic aromatic substitution reactions. wikipedia.orgmdpi.com

Sulfonylation: Similarly, the amine can be converted to a sulfonamide through reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), typically in the presence of a base like pyridine. The resulting sulfonamides are stable compounds and are important structural motifs in medicinal chemistry.

Modifications of the Methoxy Group

The methoxy group, an ether linkage on the aromatic ring, can also be chemically altered, most commonly through cleavage to reveal a phenol (B47542). This demethylation is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). The reaction with BBr₃ in an inert solvent like dichloromethane is a particularly effective method for cleaving aryl methyl ethers under relatively mild conditions. The resulting phenol, 5-bromo-3-hydroxy-2-methylaniline, provides a new point for derivatization, such as through O-alkylation, O-acylation, or use in coupling reactions.

Synthesis of Complex Organic Derivatives

The aniline functionality is a key reactive site for building more complex molecular structures, including imines and heterocyclic systems.

Formation of Schiff Bases and Imines from the Aniline Functionality

This compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction typically occurs under acidic catalysis and involves the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon, followed by dehydration. researchgate.net The formation of the C=N double bond is reversible and often driven to completion by removing water from the reaction mixture. masterorganicchemistry.com

These imine derivatives are valuable synthetic intermediates. mdpi.com The reaction is general and can be performed with a wide variety of carbonyl compounds, leading to a diverse library of Schiff bases. nanobioletters.com For example, condensation with substituted salicylaldehydes can produce bidentate ligands capable of coordinating with various metal ions. researchgate.netresearchgate.net

Table 2: Examples of Schiff Base Formation from Anilines

| Aniline Derivative | Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|---|

| Aniline | 5-Bromo-2-hydroxybenzaldehyde | Ethanol (B145695), Reflux | Schiff Base Ligand | researchgate.net |

| 2-Methoxyaniline | 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | Ethanol, Reflux, 1h | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol | nih.gov |

| 4-Bromo-2-methylaniline (B145978) | 3-Bromothiophene-2-carbaldehyde | Glacial Acetic Acid | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | mdpi.com |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Indoles, Quinolines)

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems like indoles and quinolines, which are prevalent in pharmaceuticals and natural products. mdpi.com

Quinoline (B57606) Synthesis: Substituted quinolines can be synthesized from anilines through several classic methods. The Friedländer synthesis, for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While the starting aniline lacks a carbonyl, it can be a component in other quinoline syntheses. For example, multicomponent reactions involving an aniline, an aldehyde, and an alkyne, often catalyzed by Lewis acids like Yb(OTf)₃ or FeCl₃, can provide a direct route to polysubstituted quinolines. scielo.br Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from the parent aniline, to yield 3-substituted quinolines. nih.gov

Indole (B1671886) Synthesis: The synthesis of indoles from anilines can be achieved through various transition metal-catalyzed pathways. mdpi.com For example, a palladium-catalyzed reaction of an aniline with a suitable coupling partner can lead to an intermediate that undergoes subsequent cyclization. One common strategy involves the coupling of an o-haloaniline with an alkyne (a Sonogashira coupling) followed by an intramolecular cyclization to form the indole ring. mdpi.com While this compound is not an o-haloaniline, it could potentially be converted into one or used in alternative indole syntheses that proceed through different mechanisms, such as those involving C-H activation. organic-chemistry.org Another approach involves the alkylation of the aniline with an α-haloacetaldehyde acetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the indole core. luc.edu The electron-donating methoxy and methyl groups on the ring would influence the regioselectivity of such a cyclization.

Role as a Precursor for Polyaromatic Systems

This compound serves as a versatile precursor in the synthesis of complex polyaromatic systems. Its unique substitution pattern, featuring a reactive bromine atom, an amine group, and activating methoxy and methyl groups, allows for its participation in various carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental to constructing the fused ring structures characteristic of polyaromatic compounds, which are of significant interest in materials science and medicinal chemistry.

The primary strategies for elaborating this compound into polyaromatic systems involve intramolecular and intermolecular coupling reactions. Palladium- and copper-catalyzed methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, are particularly prominent in this context. These reactions enable the formation of key diarylamine intermediates, which can then undergo subsequent cyclization to yield carbazole or phenazine derivatives.

Synthesis of Carbazole Derivatives

One of the key applications of this compound in the synthesis of polyaromatic systems is the formation of carbazoles. The general approach involves an initial N-arylation of the aniline with a suitable coupling partner, followed by an intramolecular C-H activation or a dehydrohalogenation reaction to close the six-membered ring.

A plausible synthetic route to a substituted carbazole derivative from this compound is depicted below. The initial step would likely be a Buchwald-Hartwig amination with an ortho-halophenol or a related derivative. The resulting diarylamine intermediate can then undergo an intramolecular cyclization to form the carbazole core.

Illustrative Reaction Scheme for Carbazole Synthesis:

| Step | Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 1. N-Arylation | This compound | 2-Bromophenol | Pd(OAc)2 | XPhos | Cs2CO3 | Toluene | N-(2-hydroxyphenyl)-5-bromo-3-methoxy-2-methylaniline |

| 2. Cyclization | N-(2-hydroxyphenyl)-5-bromo-3-methoxy-2-methylaniline | - | Pd(OAc)2 | DavePhos | K3PO4 | Dioxane | Substituted Carbazole |

Synthesis of Phenazine Derivatives

Phenazines represent another class of polyaromatic systems that can be synthesized from this compound. The construction of the phenazine skeleton typically involves the condensation of an aniline derivative with a catechol or a related 1,2-difunctionalized aromatic compound.

In a potential synthetic pathway, this compound could be coupled with a protected catechol derivative, followed by an oxidative cyclization to form the central pyrazine ring of the phenazine system. The specific reaction conditions would be crucial to control the regioselectivity of the coupling and cyclization steps.

Illustrative Reaction Scheme for Phenazine Synthesis:

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Product |

| 1. Coupling | This compound | 1,2-Dimethoxybenzene | Substituted diaryl ether | ||

| 2. Demethylation | Substituted diaryl ether | BBr3 | Dichloromethane | Substituted diaryl diol | |

| 3. Oxidative Cyclization | Substituted diaryl diol | O2, CuCl | Pyridine | Substituted Phenazine |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 5-Bromo-3-methoxy-2-methylaniline, distinct signals are expected for each type of proton in the molecule. The aromatic region would likely display two doublets, corresponding to the two aromatic protons. Due to the substitution pattern, these protons are on adjacent carbons (C4 and C6), and their signals would exhibit coupling to each other. The chemical shifts of these protons would be influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating amino and methoxy (B1213986) groups, and the electron-withdrawing bromo group, would each exert a specific influence on the electron density around the aromatic protons, thus affecting their resonance frequencies.

Furthermore, characteristic singlets would be anticipated for the methoxy (-OCH₃) and methyl (-CH₃) groups, as these protons are not coupled to any neighboring protons. A broad singlet is also expected for the amine (-NH₂) protons, the chemical shift and broadness of which can be influenced by factors such as solvent and concentration.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic-H (C4-H) | 6.8 - 7.2 | Doublet (d) | 1H |

| Aromatic-H (C6-H) | 6.5 - 6.9 | Doublet (d) | 1H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |

| Amine (-NH₂) | Variable (broad) | Singlet (s) | 2H |

| Methyl (-CH₃) | ~2.2 | Singlet (s) | 3H |

Note: The expected chemical shifts are estimates based on typical values for similar aromatic compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom attached to the bromine (C5) would likely appear at a lower field compared to the other aromatic carbons due to the halogen's deshielding effect. Conversely, the carbons attached to the electron-donating amino (C2) and methoxy (C3) groups would be expected at higher fields. The carbon atoms of the methyl and methoxy groups will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 145 |

| C-OCH₃ | 155 - 160 |

| C-Br | 110 - 115 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-H | 110 - 120 |

| C-CH₃ | 120 - 125 |

| Methoxy (-OCH₃) | ~55 |

| Methyl (-CH₃) | 15 - 20 |

Note: The expected chemical shifts are estimates based on typical values for substituted anilines and anisoles.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively establish the structure of this compound, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the two aromatic proton signals would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated aromatic carbons by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methyl group would show a correlation to the C1, C2, and C3 carbons, while the methoxy protons would show a correlation to the C3 carbon. These long-range correlations are instrumental in piecing together the final structure and confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₈H₁₀BrNO), the expected monoisotopic mass would be approximately 214.9946 g/mol . The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and for confirming its identity. The gas chromatogram would ideally show a single peak, indicating a pure compound, with a characteristic retention time. The mass spectrum associated with this peak would display the molecular ion and a specific fragmentation pattern.

The fragmentation of this compound in the mass spectrometer would likely involve the loss of various small molecules or radicals. Common fragmentation pathways for anilines and methoxy-substituted aromatics include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The loss of the entire methoxy group (•OCH₃) or the bromo radical (•Br) are also plausible fragmentation pathways. The analysis of these fragment ions provides corroborating evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser, providing information about the vibrational modes of a molecule.

For a molecule such as this compound, a detailed analysis of its IR and Raman spectra would reveal characteristic vibrational frequencies corresponding to its various functional groups and structural features. The expected vibrational modes are summarized in the table below. The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring and their positions relative to one another.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Aniline) | 3500-3300 | Strong, Doublet | Weak |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak | Strong |

| C-H Stretch (Methyl/Methoxy) | 2980-2850 | Medium to Strong | Medium |

| C=C Stretch (Aromatic Ring) | 1620-1580, 1500-1400 | Medium to Strong | Strong |

| N-H Bend (Aniline) | 1650-1580 | Medium | Weak |

| C-H Bend (Methyl/Methoxy) | 1470-1360 | Medium | Medium |

| C-O Stretch (Methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | Strong | Medium |

| C-N Stretch (Aniline) | 1340-1250 | Strong | Medium |

| C-Br Stretch | 680-515 | Strong | Strong |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction Analysis

To perform a single crystal X-ray diffraction analysis of this compound, a high-quality single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a series of spots of varying intensity, would be collected and analyzed.

The analysis of the diffraction data would yield the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the crystal's symmetry). Subsequent structure solution and refinement would provide the precise coordinates of each atom in the molecule.

While no specific crystallographic data for this compound has been reported, a hypothetical set of crystallographic parameters based on similar substituted anilines is presented in the table below. These values are illustrative and would need to be confirmed by experimental analysis.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 850 |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.68 |

Interpretation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, several types of interactions would be expected to play a crucial role in stabilizing the crystal structure.

The primary intermolecular interaction would likely be hydrogen bonding involving the amino group. The -NH₂ group can act as a hydrogen bond donor, forming N-H···N or N-H···O hydrogen bonds with neighboring molecules. The oxygen atom of the methoxy group or the nitrogen atom of the aniline (B41778) could act as hydrogen bond acceptors.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could also be present, further stabilizing the crystal lattice. The specific geometry of these interactions, such as face-to-face or offset stacking, would be revealed by the X-ray crystallographic analysis. The interplay of these various intermolecular forces would ultimately determine the final, most stable three-dimensional structure of the crystal.

Computational and Theoretical Investigations of 5 Bromo 3 Methoxy 2 Methylaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic properties and geometric structure of molecules. For 5-bromo-3-methoxy-2-methylaniline, these calculations would reveal how the interplay of the bromo, methoxy (B1213986), and methyl substituents on the aniline (B41778) ring dictates its molecular behavior.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine key bond lengths, bond angles, and dihedral angles.

Based on studies of analogous compounds like 2-methoxy-5-bromoaniline, the geometry would be influenced by the electronic and steric effects of the substituents. The presence of the methyl group at the C2 position, adjacent to the amino group, would likely cause some steric hindrance, potentially leading to a slight out-of-plane arrangement of the NH2 group. The bond lengths within the benzene (B151609) ring are expected to show minor deviations from a perfect hexagon due to the varied electronic nature of the substituents. For instance, the C-Br bond length would be a key parameter, as would the C-O bond of the methoxy group and the C-N bond of the aniline moiety.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value |

| C-C (Aromatic) Bond Length (Å) | 1.38 - 1.41 |

| C-N Bond Length (Å) | ~1.40 |

| C-Br Bond Length (Å) | ~1.90 |

| C-O (Methoxy) Bond Length (Å) | ~1.37 |

| C-H (Aromatic) Bond Length (Å) | ~1.08 |

| N-H Bond Length (Å) | ~1.01 |

| C-N-H Bond Angle (°) | ~113 |

| C-C-C (Ring) Bond Angle (°) | 118 - 122 |

Note: These values are estimations based on DFT calculations performed on structurally similar aniline derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a significant indicator of molecular stability.

For this compound, the HOMO would likely be localized on the aniline ring, particularly on the amino group and the electron-donating methoxy group, which are regions of high electron density. The LUMO, conversely, would be distributed over the aromatic ring, with potential contributions from the electron-withdrawing bromine atom.

A smaller HOMO-LUMO gap signifies a molecule that is more easily polarized and more reactive. Computational studies on similar molecules like 2-methoxy-5-bromoaniline have reported HOMO-LUMO gaps in the range of 4.5 to 5.0 eV. The combination of electron-donating (amino, methoxy, methyl) and electron-withdrawing (bromo) groups in this compound would result in a moderately sized energy gap, suggesting a balance between stability and reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ~4.5 - 5.0 |

Note: These energy values are estimations derived from FMO analyses of related aniline compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

In the MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the nitrogen atom of the amino group and the oxygen atom of the methoxy group, due to the lone pairs of electrons on these atoms. These sites would be the primary targets for electrophiles. Conversely, the regions around the hydrogen atoms of the amino group and potentially the bromine atom would exhibit a more positive potential (blue/green regions), making them susceptible to nucleophilic interactions. The aromatic ring itself would display a gradient of potential, influenced by the directing effects of the various substituents.

Reactivity Descriptors and Chemical Hardness Calculations

Global and local reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity and selectivity.

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule gains an electron. According to Koopmans' theorem, these can be approximated from the energies of the HOMO and LUMO, respectively (I ≈ -E_HOMO and A ≈ -E_LUMO).

Using the predicted FMO energies, the ionization energy for this compound would be in the range of 5.5 to 6.0 eV. Its electron affinity would be approximately 0.5 to 1.0 eV. These values can be used to calculate other important reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). Chemical hardness (η = (I-A)/2) is a measure of resistance to change in electron distribution. A higher value of η indicates greater stability and lower reactivity. For this molecule, the chemical hardness would be predicted to be around 2.25 to 2.5 eV.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Energy (I) | I ≈ -E_HOMO | 5.5 - 6.0 |

| Electron Affinity (A) | A ≈ -E_LUMO | 0.5 - 1.0 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.25 - 2.5 |

| Chemical Potential (μ) | μ = -(I+A)/2 | -3.0 to -3.5 |

| Global Electrophilicity (ω) | ω = μ²/2η | ~1.8 - 2.6 |

Note: These values are derived from the predicted HOMO and LUMO energies.

While MEP maps provide a qualitative picture of reactivity, Fukui function analysis offers a quantitative prediction of the most reactive sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when the total number of electrons in the system changes.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (measures reactivity towards an electron-donating reagent).

f-(r) for electrophilic attack (measures reactivity towards an electron-accepting reagent).

f0(r) for radical attack.

For this compound, a Fukui function analysis would likely show that the highest values of f-(r) are located on the nitrogen atom and specific carbon atoms of the aromatic ring that are activated by the amino and methoxy groups. These are the most probable sites for electrophilic attack. The highest values of f+(r) would be distributed over the aromatic ring, with potential contributions from the bromine atom, indicating the likely sites for nucleophilic attack. This analysis provides a more nuanced view of reactivity than MEP mapping alone, pinpointing the specific atoms most likely to participate in a reaction.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This analysis is particularly valuable for understanding the delocalization of electron density and its contribution to molecular stability.

For aromatic systems like this compound, NBO analysis can quantify the extent of electron delocalization from the nitrogen lone pair and the oxygen of the methoxy group into the benzene ring. This delocalization, often described as hyperconjugation, involves the interaction of filled (donor) orbitals with empty (acceptor) orbitals. youtube.comrsc.org The stability of the molecule is enhanced by these donor-acceptor interactions, which can be evaluated energetically using second-order perturbation theory within the NBO framework. uni-muenchen.de

In substituted anilines, the amino group (NH2) acts as a strong electron-donating group, and its lone pair readily participates in resonance with the aromatic π-system. The methoxy group is also an electron-donating group, further increasing the electron density of the ring. The bromine atom, being electronegative, has a dual role; it withdraws electron density through the sigma bond (inductive effect) but can donate electron density through its lone pairs (resonance effect).

NBO analysis provides a detailed picture of these electronic interactions. researchgate.net It can quantify the occupancies of the bonding and lone pair orbitals, revealing deviations from idealized Lewis structures that indicate delocalization. For instance, the occupancy of the nitrogen lone pair orbital would be less than two, with the "missing" electron density being found in the π* antibonding orbitals of the benzene ring. Similarly, interactions between the oxygen lone pairs of the methoxy group and the ring can be identified and their stabilizing energies calculated. The presence of the methyl group, an electron-donating group, further influences the electronic landscape.

Table 1: Illustrative NBO Analysis Data for a Substituted Aniline

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N | π* (C-C) | Value |

| LP (1) O | π* (C-C) | Value |

| σ (C-H) | σ* (C-C) | Value |

Note: This table is illustrative. Actual values for this compound would require specific computational calculations.

Mechanistic Studies of Reaction Pathways using Computational Models

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, computational studies can be employed to investigate various reaction pathways, such as electrophilic aromatic substitution, halogenation, or reactions involving the amino group. acs.org

These studies typically involve mapping the potential energy surface of the reaction. This is achieved by calculating the energies of reactants, products, transition states, and any intermediates. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy and thus the reaction rate. nih.gov

For example, in an electrophilic aromatic substitution reaction, computational models can predict the most likely position of attack on the benzene ring by an electrophile. This is determined by the relative energies of the transition states leading to the different possible products. The electron-donating amino and methoxy groups are ortho, para-directing, while the bromine is also ortho, para-directing. The interplay of these directing effects, along with steric hindrance from the methyl group, can be quantitatively assessed through computation.

Mechanistic studies using DFT can also provide insights into the role of solvents and catalysts in a reaction. researchgate.net By including solvent models (e.g., the Polarizable Continuum Model) or explicit catalyst molecules in the calculations, it is possible to understand how these factors influence the reaction pathway and energetics. researchgate.netbohrium.com

Table 2: Example of Calculated Energy Profile for a Reaction Pathway

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +10.8 |

| Products | -12.4 |

Note: This table provides a hypothetical energy profile. Specific values for reactions of this compound would need to be calculated.

Investigation of Non-Linear Optical Properties (NLO) through Computational Methods

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics. bohrium.com Computational methods, such as DFT and time-dependent DFT (TD-DFT), are widely used to predict and understand the NLO properties of organic molecules. bohrium.com

The NLO response of a molecule is related to its ability to be polarized by an external electric field. Molecules with a large difference in electron distribution between their ground and excited states, often described as having a "push-pull" electronic structure, tend to exhibit high NLO activity. bohrium.com In these systems, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated system.

The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for applications like second-harmonic generation. Computational studies can explore how the arrangement and nature of the substituents on the aniline ring influence the magnitude of β. For instance, the position of the bromo and methoxy groups relative to the amino group will affect the intramolecular charge transfer and thus the NLO properties. mq.edu.au

Table 3: Calculated NLO Properties for a Generic Aniline Derivative

| Property | Calculated Value |

| Dipole Moment (μ) | Value (Debye) |

| Linear Polarizability (α) | Value (a.u.) |

| First Hyperpolarizability (β) | Value (a.u.) |

Note: This is an illustrative table. The actual NLO properties of this compound would need to be determined through specific calculations.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of a molecule, including its various possible conformations, plays a crucial role in determining its properties and reactivity. Computational methods are well-suited for performing conformational analysis, which involves identifying the stable conformations (rotamers) of a molecule and determining their relative energies. scispace.com

For this compound, conformational flexibility exists primarily around the C-N bond of the amino group and the C-O bond of the methoxy group. Rotation around these bonds can lead to different spatial arrangements of the hydrogen atoms of the amino group and the methyl group of the methoxy group relative to the benzene ring. Computational potential energy surface scans can be used to map the energy changes associated with these rotations and to identify the lowest energy conformers. researchgate.net

Tautomerism is another important aspect of molecular structure that can be investigated computationally. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For anilines, imine-enamine tautomerism is a possibility, although the amine form is generally much more stable. youtube.com In the case of this compound, computational calculations can be used to determine the relative energies of the amine tautomer and its corresponding imine tautomer, providing insight into the equilibrium between these forms. rsc.orgnih.govnih.gov The presence of substituents can influence the relative stability of tautomers. acs.org

Table 4: Example of Relative Energies of Conformers

| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) |

| 1 | 0° | 1.2 |

| 2 | 60° | 0.5 |

| 3 | 120° | 0.0 |

| 4 | 180° | 2.5 |

Note: This table is a hypothetical representation of a conformational analysis. The actual conformational landscape of this compound would require detailed calculations.

Advanced Applications in Chemical Research and Material Science Development

Role as a Key Synthetic Precursor for Complex Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, constructed from organic building blocks. The synthesis of many COFs relies on reversible reactions, such as the formation of imine or β-ketoenamine linkages. nih.govmdpi.com The primary amine group of 5-Bromo-3-methoxy-2-methylaniline makes it an ideal candidate for serving as the amine-containing monomer in these condensation reactions.

When reacted with multi-aldehyde linkers, the aniline (B41778) derivative can form a robust, porous network. The resulting COF would have its pores decorated with the bromo, methoxy (B1213986), and methyl substituents. These groups can influence the framework's properties in several ways:

Chemical Environment: The methoxy and bromo groups alter the hydrophobicity and electronic nature of the pore surfaces, which can be exploited for selective gas adsorption or as a unique environment for catalysis.

Post-Synthetic Modification: The bromine atom provides a reactive handle for post-synthetic modification via palladium-catalyzed cross-coupling reactions, allowing for the introduction of further functionalities into the COF structure after its initial formation.

The general reaction involves the condensation of an amine and an aldehyde, often catalyzed by an acid, to form an imine-linked framework. acs.orgyoutube.com This approach allows for the creation of highly ordered materials from rationally designed building blocks like this compound. mdpi.com

Development of Novel Heterocyclic Systems in Organic Synthesis

The reactivity of this compound makes it a powerful tool for constructing a variety of important heterocyclic scaffolds, which are core components of many pharmaceuticals, agrochemicals, and functional materials.

The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed reaction that forms 2,3-disubstituted indoles from an ortho-haloaniline and a disubstituted alkyne. wikipedia.org As this compound is an ortho-bromoaniline, it is a suitable substrate for this transformation. The reaction proceeds through an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular cyclization. wikipedia.org Modern protocols have been developed that are effective for ortho-bromoanilines, expanding the utility of this reaction. nih.govacs.org The use of this precursor would lead to the formation of a highly substituted indole core, specifically a 4-bromo-6-methoxy-7-methylindole derivative, which can be further functionalized.

Quinoline (B57606) Synthesis: The Combes quinoline synthesis provides a direct route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org In this reaction, this compound would act as the nucleophile, attacking the β-diketone to form an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline ring system. wikipedia.orgslideshare.net The resulting quinoline would bear the bromo, methoxy, and methyl groups on its benzene (B151609) ring, providing a scaffold for further chemical exploration.

Pyrimidine Synthesis: Pyrimidine derivatives are central to many biologically active compounds. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a species containing an N-C-N bond, like guanidine. chemtube3d.com Anilines are also crucial precursors. For example, a close structural analog, 3-bromo-2-methylaniline (B1266185), is explicitly used as an intermediate in the synthesis of novel pyrimidine-based Bruton's tyrosine kinase (BTK) inhibitors. chemicalbook.com Following similar established synthetic strategies, this compound can be used to construct highly substituted pyrimidines, where the aniline moiety is incorporated into the final heterocyclic structure. nih.gov

Polybenzoxazines are a class of high-performance phenolic resins with excellent thermal and mechanical properties. The corresponding monomers are typically synthesized via a Mannich condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde. lookchem.comresearchgate.net this compound serves as an ideal primary amine component in this reaction. When combined with a phenol and formaldehyde, it undergoes cyclization to form a 1,3-benzoxazine monomer. researchgate.netrsc.org The N-aryl ring of the resulting benzoxazine (B1645224) would be substituted with the bromo, methoxy, and methyl groups, allowing for the synthesis of specialty polymers with tailored properties such as flame retardancy (from the bromine) and modified thermal stability.

The following table summarizes the synthetic utility of this compound in creating these heterocyclic systems.

| Heterocyclic System | General Reaction Name/Type | Reactant Partner(s) | Resulting Scaffold |

| Indole | Larock Indole Synthesis | Disubstituted Alkyne, Pd Catalyst | 4-Bromo-6-methoxy-7-methylindole |

| Quinoline | Combes Synthesis | β-Diketone, Acid Catalyst | Substituted 5-Bromo-7-methoxy-8-methylquinoline |

| Pyrimidine | Multi-component Condensation | Guanidine, β-Dicarbonyls, etc. | Highly substituted Pyrimidine derivatives |

| Benzoxazine | Mannich Condensation | Phenol, Formaldehyde | N-(5-Bromo-3-methoxy-2-methylphenyl)-1,3-benzoxazine |

Precursor in Medicinal Chemistry Research for Investigational Compounds

The true value of this compound is particularly evident in its application as a starting material for the synthesis of potential therapeutic agents. Its functional groups provide a platform for generating molecular diversity in drug discovery programs.

Substituted anilines are foundational building blocks in medicinal chemistry. whiterose.ac.uk The specific combination of functional groups on this compound makes it a highly versatile precursor for creating libraries of investigational compounds:

Amine Group: The primary amine serves as a key nucleophile or a point of attachment. It can be readily acylated to form amides, converted into sulfonamides, or used as the nitrogen source in the construction of nitrogen-containing heterocyles.

Bromo Group: The bromine atom is exceptionally useful for introducing molecular complexity. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) reactions. smolecule.com This allows for the attachment of a wide array of aryl, heteroaryl, or alkyl groups.

Research on structurally related compounds highlights this potential. For instance, 3-bromo-2-methylaniline is a key intermediate for synthesizing selective BTK inhibitors for autoimmune diseases and S1P1 receptor agonists. chemicalbook.com Similarly, 5-bromo-4-fluoro-2-methylaniline (B104819) is a precursor to activators of the SIRT6 enzyme, a target in cancer research. ossila.com The imine group in Schiff bases derived from bromo- and methoxy-substituted precursors has been shown to be critical for biological activity. nih.gov Therefore, this compound represents a privileged scaffold, combining the necessary reactive sites and modulating groups to serve as a valuable starting point for the development of new molecular entities in drug discovery.

Exploration of Structure-Reactivity Relationships in Designed Compounds

An understanding of the relationship between a molecule's structure and its chemical reactivity is fundamental to the design of new compounds with desired properties. For this compound, the interplay of its bromo, methoxy, and methyl groups on the aniline core dictates its electronic and steric environment, which in turn governs its behavior in chemical reactions.

The electron-donating effects of the methoxy and methyl groups, combined with the electron-withdrawing nature of the bromine atom, create a nuanced electronic profile on the aromatic ring. This substitution pattern influences the nucleophilicity of the amine group and the susceptibility of the aromatic ring to electrophilic or nucleophilic substitution. The steric hindrance provided by the ortho-methyl group relative to the amine can also direct the regioselectivity of its reactions.

Detailed research findings specifically documenting the structure-reactivity relationships of this compound are not widely available in publicly accessible literature. However, analysis of related substituted anilines allows for postulations. For instance, the position of the bromine atom can be exploited for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules. The amine group serves as a versatile handle for derivatization, including acylation, alkylation, and diazotization reactions, leading to a wide array of more complex structures.

Applications in Advanced Materials Science

The unique substitution pattern of this compound makes it a candidate for the development of advanced materials. Its potential applications stem from the ability to polymerize, form functional coatings, and coordinate with metal ions.

Precursor for Conductive Polymers

Conductive polymers are a class of organic materials that possess electrical conductivity. Polyaniline and its derivatives are among the most studied conductive polymers due to their straightforward synthesis, environmental stability, and tunable conductivity. The properties of polyaniline can be significantly altered by the presence of substituents on the aniline monomer.

While the direct use of this compound as a monomer for conductive polymers is not extensively documented in dedicated research, it is theoretically plausible. The amine functionality allows for oxidative polymerization to form a polyaniline backbone. The methoxy and methyl groups would influence the solubility, processability, and electronic properties of the resulting polymer. The bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other functional groups to further tune the material's properties.

Synthesis of Specialty Coatings and Functional Materials

The development of specialty coatings and functional materials often relies on the incorporation of molecules that can impart specific properties such as hydrophobicity, corrosion resistance, or photo-responsiveness. The structure of this compound suggests its potential as a building block in this area.

Development of Ligands for Metal Complexes

The amine group and the potential for the methoxy group's oxygen atom to act as a donor make this compound a candidate for the synthesis of ligands for metal complexes. Ligands are crucial components that dictate the properties and reactivity of metal centers in coordination compounds. These complexes have a vast range of applications, including catalysis, sensing, and medicine.

The bidentate or monodentate coordination of this compound or its derivatives to a metal ion could lead to the formation of novel complexes with unique electronic and steric properties. The substituents on the aniline ring would modulate the electron density at the coordinating atoms, thereby influencing the stability and catalytic activity of the resulting metal complex. Despite this potential, there is a lack of specific studies in the available literature that focus on the use of this compound in the development of ligands for metal complexes.

Future Research Directions and Emerging Challenges

Development of Greener and More Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is a primary driver for innovation in synthetic methodologies. For aniline (B41778) derivatives, this involves moving away from traditional methods that often rely on harsh reagents and energy-intensive conditions.

Future research will likely focus on chemoenzymatic processes, which utilize enzymes to catalyze reactions with high selectivity under mild conditions. nih.govacs.org The use of nitroreductase (NR) enzymes for the reduction of corresponding nitroaromatic precursors represents a promising green alternative to conventional metal-catalyzed hydrogenation. nih.govacs.orggoogle.comnih.gov These biocatalytic methods can operate at room temperature and pressure in aqueous solutions, significantly reducing energy consumption and eliminating the need for precious metal catalysts like palladium or platinum. nih.govacs.orgontosight.ai This approach is particularly advantageous for halogenated compounds like 5-Bromo-3-methoxy-2-methylaniline, as it can proceed with high chemoselectivity, preserving the sensitive carbon-bromine bond. nih.govacs.org

Further research into greener methods includes the exploration of novel, benign catalytic systems. For instance, magnesium sulfate (B86663) (MgSO₄) has been demonstrated as an effective and inexpensive Lewis acid catalyst for the N-acetylation of anilines, a common transformation, using sunlight as a clean energy source. rsc.org Another approach involves using Brønsted acidic ionic liquids as reusable, metal-free catalysts for reactions like the Friedel-Crafts reaction to produce aniline-based compounds. nih.gov These methods align with the principles of green chemistry by minimizing waste, avoiding toxic reagents and solvents, and utilizing renewable energy sources. rsc.orgacs.orgijtsrd.com The development of continuous flow processes, which can be coupled with biocatalytic systems, also offers a path to more efficient and sustainable production with easier purification and catalyst recycling. nih.govacs.org

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is crucial for exploring its potential in various applications. The development of novel catalytic systems that enable precise and efficient modification of the aniline scaffold is a significant area of ongoing research.

A major focus is on the direct C–H functionalization of the aromatic ring, which avoids the need for pre-functionalized starting materials, thereby increasing atom economy. acs.orgnih.gov Palladium-catalyzed reactions have been instrumental in this area. Researchers are actively developing new ligands that can control the regioselectivity of these reactions, enabling functionalization at specific positions (ortho, meta, or para) that are often difficult to access through classical electrophilic substitution. acs.orgnih.govrsc.orgnih.govrsc.org For example, specialized S,O-ligands have been shown to facilitate highly para-selective C–H olefination of aniline derivatives. acs.orgnih.gov Similarly, the design of specific nitrile-containing templates can direct palladium catalysts to achieve meta-C–H activation. rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, remain cornerstone methodologies for derivatizing bromoanilines. libretexts.orglibretexts.orgnih.govwikipedia.org Future research will continue to seek more versatile and robust catalysts and ligands that can operate under milder conditions, tolerate a wider range of functional groups, and provide high yields and selectivity. researchgate.net The development of catalysts that can selectively activate one C-Br bond in the presence of other reactive sites on a molecule is a particular challenge that, if overcome, would provide powerful tools for complex molecule synthesis. researchgate.net

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. For complex transformations involving substituted anilines, elucidating the intricate pathways, identifying transient intermediates, and understanding the role of catalysts are key research challenges.

Modern spectroscopic and analytical techniques are crucial for these investigations. In-situ Fourier Transform Infrared Spectroscopy (FTIRS) has been used to obtain evidence for the formation of dimeric intermediates, such as 4-aminodiphenylamine and benzidine, during the oxidative polymerization of aniline. nih.gov This technique can also detect degradation products like p-benzoquinone. nih.gov The combination of experimental methods like cyclic voltammetry with computational simulations helps in assigning characteristic vibration frequencies to different oxidation states and intermediates. nih.gov

The study of electrochemical oxidation mechanisms of aniline derivatives reveals complex pathways, including the formation of amine radical cations and subsequent reactions that can be influenced by the electrode material and reaction medium. researchgate.netmdpi.comnih.gov Detailed characterization of reaction intermediates, which can be highly transient, remains a significant challenge. numberanalytics.com Techniques such as mass spectrometry, Nuclear Magnetic Resonance (NMR), and X-ray diffraction are employed to characterize intermediates, such as the tetrameric structures identified during aniline polymerization at low proton concentrations. nih.gov A comprehensive mechanistic understanding will enable chemists to better control reaction outcomes, minimize side products, and enhance the efficiency of transformations involving this compound.

High-Throughput Synthesis and Screening of Derivatives

The demand for novel molecules in fields like drug discovery and materials science necessitates rapid and efficient methods for synthesizing and evaluating large numbers of compounds. High-throughput synthesis and screening are emerging as indispensable tools for exploring the chemical space around scaffolds like this compound.

Automated synthesis platforms are revolutionizing the way medicinal chemistry is performed. nih.govnih.gov These systems, which can utilize either parallel batch chemistry or iterative flow chemistry, allow for the rapid creation of libraries of related compounds. nih.gov Technologies such as robotic liquid handlers, solid dispensers, and integrated purification systems (e.g., automated HPLC) streamline the entire synthesis and work-up process. nih.govoxfordglobal.com A particularly innovative approach is the use of capsule-based automated synthesizers, where pre-packaged reagent cartridges simplify the execution of common chemical reactions, making synthesis more accessible, faster, and safer. emolecules.comeuropa.eu

The integration of automated synthesis with high-throughput screening is creating powerful "closed-loop" discovery engines. nih.govnih.gov In such systems, newly synthesized compounds are directly transferred to analytical platforms for characterization and then to biological or material assays for property evaluation. nih.gov This seamless workflow significantly shortens the design-make-test-analyze cycle, accelerating the identification of lead compounds with desired properties. Applying these technologies to derivatives of this compound could rapidly uncover new pharmaceuticals, agrochemicals, or functional materials.

Integration of Machine Learning and AI in Synthetic Design and Prediction

Multi-Disciplinary Research Synergies for Diverse Applications

The true potential of a versatile building block like this compound is realized through collaborative, multi-disciplinary research. Its derivatives are of interest across a wide spectrum of scientific fields, and progress in one area often fuels innovation in others.

In medicinal chemistry , substituted anilines are ubiquitous structural motifs in pharmaceuticals. acs.orgnih.gov The development of novel derivatives could lead to new therapeutic agents. This requires synergy between synthetic chemists who create the molecules, and pharmacologists and biologists who test their activity and mechanism of action against diseases.

In materials science , functionalized anilines are precursors to polymers, dyes, and other organic functional materials. acs.org For example, they can be used to create conjugated polymers with specific electronic or optical properties. This necessitates collaboration between organic chemists and materials scientists to design, synthesize, and characterize new materials for applications in electronics, photonics, and beyond.

In agrochemicals , the discovery of new pesticides and herbicides often involves screening libraries of diverse organic compounds. The synthesis of novel aniline derivatives provides a rich source of new candidates. This work is inherently multi-disciplinary, involving chemists, biochemists, and plant scientists working together to identify effective and environmentally benign crop protection agents.

The challenges and opportunities in each of these fields drive the need for more efficient and selective synthetic methods, more accurate predictive models, and a deeper mechanistic understanding, creating a virtuous cycle of innovation centered on versatile chemical scaffolds.

常见问题

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to optimize critical parameters (temperature, catalyst loading) .

- QC Protocols : Implement NMR and LC-MS for every batch to ensure ≤2% impurity thresholds .

- Controlled Atmospheres : Conduct bromination under inert conditions (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。